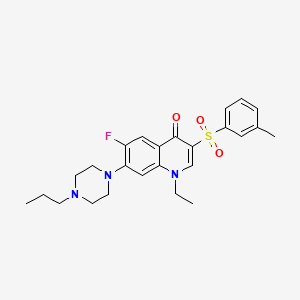
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H30FN3O3S and its molecular weight is 471.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H30FN3O3S |
| Molecular Weight | 463.59 g/mol |
| CAS Number | 892785-35-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as a selective inhibitor of certain receptors and enzymes involved in inflammatory pathways. For instance, similar compounds have shown activity against the retinoic acid receptor-related orphan receptor (RORγ), which plays a significant role in the production of interleukin (IL)-17, a cytokine involved in autoimmune diseases .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group present in this compound may enhance its efficacy against bacterial strains by inhibiting folate synthesis pathways.
Anticancer Properties
The quinoline core has been associated with anticancer activity. Studies suggest that derivatives of quinoline can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis.
Anti-inflammatory Effects
Compounds containing piperazine moieties have been investigated for their anti-inflammatory properties. The presence of the piperazine group may contribute to the inhibition of pro-inflammatory cytokines, making this compound a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and psoriasis.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Study on RORγ Inhibition : A study demonstrated that derivatives with structural similarities to 1-ethyl-6-fluoro compounds exhibit potent inhibition of RORγ, leading to reduced IL-17 production in vitro .
- Antimicrobial Testing : In a comparative study, quinoline derivatives showed promising results against various bacterial strains, suggesting that modifications in the substituent groups can enhance antibacterial activity.
- In Vivo Efficacy : Preclinical trials using animal models have indicated that compounds similar to the one can significantly reduce inflammation markers and improve clinical symptoms in models of arthritis .
Eigenschaften
IUPAC Name |
1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-propylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-4-9-27-10-12-29(13-11-27)23-16-22-20(15-21(23)26)25(30)24(17-28(22)5-2)33(31,32)19-8-6-7-18(3)14-19/h6-8,14-17H,4-5,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZFEIRRHMGDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC(=C4)C)CC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














